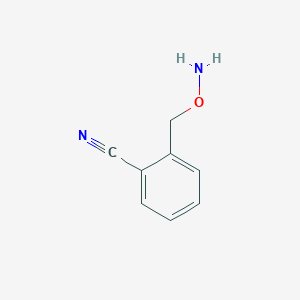

2-((Aminooxy)methyl)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Aminooxy Chemistry

To fully appreciate the utility of 2-((Aminooxy)methyl)benzonitrile, one must first understand its constituent chemical functionalities: the benzonitrile group and the aminooxy group.

Benzonitrile Chemistry: Benzonitrile, a compound with the formula C₆H₅(CN), is the simplest aromatic nitrile. wikipedia.org The nitrile functional group (C≡N) is a cornerstone of modern organic chemistry, valued for its stability and its ability to be transformed into a wide array of other functional groups, including amines, amides, and carboxylic acids. acs.orgacs.org Derivatives of benzonitrile are integral components in a vast number of pharmaceuticals, agrochemicals, and materials. acs.org The presence of the nitrile on a benzene (B151609) ring influences the electronic properties of the aromatic system and provides a key site for molecular elaboration.

Aminooxy Chemistry: The aminooxy group (-O-NH₂) is a potent nucleophile characterized by its chemoselective reactivity towards carbonyl compounds (aldehydes and ketones). nih.govlouisville.edu This reaction, known as oximation or oxime ligation, forms a stable oxime bond under mild, often aqueous, conditions. iris-biotech.debiotium.com The enhanced nucleophilicity of the aminooxy group compared to a standard amine is attributed to the "alpha effect," where the adjacent oxygen atom's lone pair of electrons destabilizes the ground state of the nucleophile, thereby increasing its reactivity. iris-biotech.denih.gov This reliable and specific reaction has become a powerful tool in chemical biology and materials science for bioconjugation, peptide modification, and the assembly of complex molecular architectures. nih.goviris-biotech.de

This compound merges these two domains. It is a bifunctional molecule that features a benzonitrile core substituted with a methylaminooxy group. This arrangement provides a stable aromatic scaffold equipped with a highly selective reactive handle, allowing for its precise chemical ligation to other molecules containing an aldehyde or ketone functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 854382-51-7 | bldpharm.comchemscene.com |

| Molecular Formula | C₈H₈N₂O | bldpharm.comchemscene.com |

| Molecular Weight | 148.16 g/mol | bldpharm.comchemscene.com |

Significance as a Privileged Scaffold in Organic Synthesis

The concept of "privileged scaffolds," first described by B. E. Evans in 1988, refers to molecular frameworks that are capable of serving as high-affinity ligands for multiple, often unrelated, biological receptors. nih.govrsc.org These structures, such as benzodiazepines and indoles, appear frequently in known drugs and natural products, making them highly valuable starting points for drug discovery and the design of compound libraries. rsc.orgresearchgate.netresearchgate.net

The this compound structure can be considered a privileged scaffold for several reasons. Firstly, the benzonitrile motif itself is a well-established component of numerous biologically active compounds. acs.orgnih.gov Its presence provides a rigid and well-defined orientation for substituents, which is often crucial for effective receptor binding.

Secondly, and most critically, the aminooxy group confers its status as a versatile synthetic platform. This functional group acts as a "universal connector," enabling the covalent attachment of the benzonitrile scaffold to any molecule bearing an aldehyde or ketone. This chemoselective ligation strategy allows for the rapid generation of a diverse library of more complex molecules. nih.govbiotium.com Researchers can synthesize a wide range of derivatives by reacting this compound with various carbonyl-containing compounds, effectively exploring the chemical space around the benzonitrile core to identify novel bioactive agents. This modular approach is a hallmark of modern medicinal chemistry and fragment-based drug design.

Table 2: Illustrative Reaction of the Aminooxy Functional Group

| Reactant 1 | Reactant 2 | Product | Bond Formed | Significance | Source(s) |

| Aminooxy Compound (R¹-ONH₂) | Aldehyde (R²-CHO) | Aldoxime (R¹-O-N=CH-R²) | Oxime | Stable covalent linkage formed under mild conditions. | iris-biotech.debiotium.com |

| Aminooxy Compound (R¹-ONH₂) | Ketone (R²-C(=O)-R³) | Ketoxime (R¹-O-N=C(R²)R³) | Oxime | Highly chemoselective reaction, useful in complex molecular environments. | iris-biotech.debiotium.com |

By providing both a recognized pharmacophoric element (benzonitrile) and a versatile synthetic handle (aminooxy), this compound serves as an exemplary privileged scaffold for the efficient construction of compound libraries aimed at discovering new chemical probes and therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminooxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4H,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKWGTZISCADOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminooxy Methyl Benzonitrile and Analogous Structures

Strategies for Benzonitrile (B105546) Core Functionalization

Ortho-Functionalization Approaches

Directing functionalization to the ortho position of a benzonitrile can be challenging due to the electronic properties and coordination behavior of the cyano group. rsc.orgnih.gov However, several direct and indirect methods have been developed.

Direct approaches often involve transition-metal catalysis, such as palladium-catalyzed arylation, alkoxylation, and halogenation, or ruthenium-catalyzed olefination, where the cyano group itself acts as a directing element. rsc.org More commonly, indirect methods are employed where a temporary directing group is used, which is later converted into the nitrile. This "surrogate" strategy circumvents the difficulties associated with the direct functionalization of benzonitrile. rsc.orgnih.gov For instance, a pivalophenone N-H imine can serve as a substrate for directed C-H alkylation and arylation, after which the imine is cleanly converted to a nitrile. rsc.org Similarly, benzamides can be ortho-arylated using palladium catalysis, followed by dehydration to yield the corresponding ortho-substituted benzonitrile. nih.gov

Table 1: Ortho-Functionalization Strategies for Benzonitrile Synthesis

| Strategy | Description | Example Reaction | Reference |

|---|---|---|---|

| Direct Functionalization | The cyano group on the benzonitrile ring directly guides the installation of a new functional group to the ortho position using a transition metal catalyst. | Pd-catalyzed arylation of benzonitrile. | rsc.org |

| Imine Surrogate Method | A pivalophenone N-H imine is used as a benzonitrile surrogate for ortho-alkylation or arylation, followed by conversion of the imine to the nitrile. | Cobalt-catalyzed C-H alkylation of the imine, then peroxide photolysis to form the ortho-alkylbenzonitrile. | rsc.org |

| Benzamide Dehydration Method | An N-alkylbenzamide undergoes ortho-arylation, and the resulting amide is subsequently dehydrated to form the ortho-arylbenzonitrile. | Pd-catalyzed ortho-arylation of N-cyclohexylbenzamide, followed by treatment with (CF3CO)2O. | nih.gov |

Transition Metal-Catalyzed C-H Activation Pathways

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of arenes, including benzonitriles. nih.gov This approach avoids the need for pre-functionalized starting materials. nih.gov Various metals, including palladium, rhodium, and cobalt, have been successfully used to catalyze the formation of new bonds at the C-H positions of a benzonitrile ring. rsc.orgnih.govacs.org

The cyano group can function as a directing group in these transformations; however, its strong binding affinity for transition metals can sometimes impede or halt catalytic cycles. nih.gov The reaction can be sensitive, with competition arising between C-H activation and C-C bond activation. For example, the reaction of benzonitrile with a rhodium complex under photochemical conditions leads to C-H activation at the ortho, meta, and para positions, but thermolysis of the product results in C-C bond cleavage. acs.org Similarly, nickel complexes have been studied for their ability to activate the C-CN bond. osti.govresearchgate.netutrgv.edu

A notable approach involves using a cobalt-N-heterocyclic carbene (NHC) system to catalyze the reaction between pivalophenone N–H imine (a benzonitrile precursor) and alkyl bromides, achieving ortho-alkylation via C-H activation. rsc.org Another established method uses a palladium catalyst for the ortho-arylation of benzamides, which are subsequently converted to benzonitriles. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Functionalization of Benzonitrile and Precursors

| Metal Catalyst | Substrate | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Cobalt-NHC | Pivalophenone N-H Imine | C-H Alkylation/Arylation | Uses an imine as a benzonitrile surrogate to direct ortho-functionalization. | rsc.org |

| Palladium(II) Acetate (B1210297) | N-Cyclohexylbenzamide | C-H Arylation | Directs arylation to the ortho position of an amide, which is then dehydrated to a nitrile. | nih.gov |

| Rhodium(I) | Benzonitrile | C-H Activation | Achieves C-H activation at ortho, meta, and para positions; competes with C-C activation. | acs.org |

| Nickel(0) | Benzonitrile | C-CN Bond Activation | Primarily activates the C-CN bond rather than the C-H bond. | osti.govutrgv.edu |

Nucleophilic Substitution Reactions on Aromatic Systems

Nucleophilic aromatic substitution (SNAr) provides another pathway for functionalizing the benzonitrile core, provided a suitable leaving group is already present on the ring. wikipedia.org Aromatic rings are typically electron-rich and resist nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as a nitro (NO₂) or a cyano (CN) group, can render the ring sufficiently electron-poor to react with nucleophiles. wikipedia.orgyoutube.comphiladelphia.edu.jomasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. wikipedia.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized onto the electron-withdrawing group, which is most effective when the group is positioned ortho or para to the site of attack. philadelphia.edu.jomasterorganicchemistry.com The leaving group is then expelled in the second step to restore aromaticity. masterorganicchemistry.com Therefore, a compound like 2-chlorobenzonitrile (B47944) could potentially react with a nucleophile to replace the chlorine atom.

Installation of the Aminooxy(methyl) Moiety

Once a benzonitrile with a reactive handle at the ortho position (e.g., a bromomethyl group) is obtained, the final step is the installation of the aminooxy (-O-NH₂) group.

Direct Aminooxylation Protocols

Direct aminooxylation involves the formation of a C-O-N bond in a single step. Organocatalysis has provided powerful methods for such transformations, particularly for aldehydes and ketones. Proline-catalyzed direct asymmetric α-aminooxylation, using nitrosobenzene (B162901) as the aminooxylating agent, can efficiently produce α-aminooxy aldehydes and ketones with high enantioselectivity. nih.govtohoku.ac.jptohoku.ac.jpelsevierpure.com

In the context of synthesizing 2-((Aminooxy)methyl)benzonitrile, this method is not directly applicable to a methyl group. However, if a precursor like 2-formylbenzonitrile were synthesized, it could hypothetically undergo proline-catalyzed aminooxylation to install the O-N bond, followed by reduction of the aldehyde to complete the aminooxy(methyl) moiety. tohoku.ac.jptohoku.ac.jp

Precursor-Based Synthetic Routes

A more practical and widely used approach for installing an aminooxy group involves a precursor-based, two-step strategy analogous to the Gabriel synthesis. tandfonline.com This method uses a protected form of hydroxylamine (B1172632) that is first attached to the substrate, followed by a deprotection step.

The key intermediate for this route would be 2-(halomethyl)benzonitrile, such as 2-(bromomethyl)benzonitrile (B57715). This electrophilic substrate can react with an O-protected hydroxylamine nucleophile. A common and effective choice for the protected hydroxylamine is N-hydroxyphthalimide. tandfonline.comprepchem.comnih.gov The reaction between 2-(bromomethyl)benzonitrile and N-hydroxyphthalimide, typically in the presence of a base like potassium carbonate, would yield N-((2-cyanobenzyl)oxy)phthalimide. prepchem.com

The final step is the liberation of the free aminooxy group by cleaving the phthalimide (B116566) protecting group. This is typically achieved by hydrazinolysis (using hydrazine) or by acidic or basic hydrolysis, which releases the desired product, this compound. tandfonline.com

Table 3: Precursor-Based Route for Aminooxy(methyl) Group Installation

| Step | Reactants | Product | Key Transformation | Reference |

|---|---|---|---|---|

| 1. Alkylation | 2-(Bromomethyl)benzonitrile + N-Hydroxyphthalimide (+ Base) | N-((2-cyanobenzyl)oxy)phthalimide | Nucleophilic substitution to form a protected aminooxy intermediate. | tandfonline.comprepchem.com |

| 2. Deprotection | N-((2-cyanobenzyl)oxy)phthalimide + Hydrazine (B178648) or Acid | This compound | Cleavage of the phthalimide group to release the free aminooxy functionality. | tandfonline.com |

Multi-step Convergent Synthesis

While a specific multi-step convergent synthesis for this compound is not extensively documented in publicly available literature, the synthesis of analogous structures, such as substituted quinolines and chiral benzonitriles, provides insight into plausible convergent strategies. For instance, the synthesis of polysubstituted 4-aminoquinolines has been achieved through a base-promoted one-pot reaction of ynones with 2-aminobenzonitriles. cardiff.ac.uk This method involves a sequential aza-Michael addition and intramolecular annulation, demonstrating the coupling of two distinct building blocks in a convergent manner.

Another relevant example is the dynamic kinetic resolution approach to C–O axially chiral benzonitriles. acs.org This method involves the atroposelective synthesis of C–O axially chiral benzonitriles via a desymmetrization/dynamic kinetic resolution sequence, showcasing a sophisticated multi-step process to create complex chiral structures.

A hypothetical convergent synthesis of this compound could involve the preparation of two key intermediates: 2-(bromomethyl)benzonitrile and a protected hydroxylamine derivative. These two fragments could then be coupled in a final step to yield the target molecule. This strategy would be more efficient than a linear approach that might involve building the molecule step-by-step from a simpler starting material.

Table 1: Comparison of Linear vs. Convergent Synthesis Yields

| Number of Steps | Yield per Step | Overall Yield (Linear) | Overall Yield (Convergent - 2 fragments of n/2 steps) |

| 6 | 80% | 26.2% | 41.0% (Two 3-step syntheses at 51.2% each, final coupling at 80%) |

| 8 | 80% | 16.8% | 32.8% (Two 4-step syntheses at 41.0% each, final coupling at 80%) |

| 10 | 80% | 10.7% | 26.2% (Two 5-step syntheses at 32.8% each, final coupling at 80%) |

This table illustrates the theoretical advantage of a convergent approach, assuming an 80% yield for each reaction step.

Green Chemistry Approaches in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ijnrd.org Key principles of green chemistry include the use of safer solvents, energy efficiency, and waste minimization.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and health hazards associated with many organic solvents. researchgate.net These reactions can lead to higher efficiency, shorter reaction times, and easier product purification. For example, the synthesis of benzonitrile has been achieved under solvent-free conditions using an ionic liquid which acts as a co-solvent, catalyst, and phase separation agent. researchgate.net This method resulted in a 100% yield of benzonitrile at 120°C in just 2 hours. researchgate.net Another example is the synthesis of racemic α-aminonitriles from aldehydes and ketones with trimethylsilyl (B98337) cyanide (TMSCN) without any solvent, often resulting in nearly quantitative yields in under 15 minutes for aldehydes. nih.gov

Microwave-assisted synthesis is another green chemistry technique that can significantly accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. ijnrd.orgyoutube.com The rapid and efficient heating provided by microwaves can reduce reaction times from hours to minutes. youtube.com This has been demonstrated in the synthesis of various compounds, including the transformation of esters into hydroxamic acids using hydroxylamine in the presence of a base under microwave irradiation, with reaction times as short as six minutes. organic-chemistry.org Similarly, benzylidenemalononitrile (B1330407) derivatives have been synthesized efficiently using microwave irradiation in a Knoevenagel condensation reaction. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Ester to Hydroxamic Acid | Several hours, variable yields | 6 minutes, good yields | organic-chemistry.org |

| Knoevenagel Condensation | Hours, moderate yields | 20-50 seconds, high yields | nih.gov |

| Synthesis of Triazole | 60 minutes, 45-60% yield | 10 minutes, higher yield | youtube.com |

Atom Economy and Waste Minimization Principles

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. wordpress.com A higher atom economy signifies a more sustainable process with less waste generation. primescholars.com Reactions with 100% atom economy, such as the Diels-Alder reaction, are highly desirable from a green chemistry perspective. primescholars.com

The synthesis of this compound can be analyzed in terms of its atom economy. A plausible synthetic route could involve the reaction of 2-(bromomethyl)benzonitrile with hydroxylamine.

Reaction: C₈H₆BrN + NH₂OH → C₈H₈N₂O + HBr

To calculate the atom economy for this reaction:

Molecular weight of this compound (C₈H₈N₂O): 148.16 g/mol

Molecular weight of 2-(bromomethyl)benzonitrile (C₈H₆BrN): 196.05 g/mol

Molecular weight of hydroxylamine (NH₂OH): 33.03 g/mol

Molecular weight of hydrogen bromide (HBr): 80.91 g/mol

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (148.16 / (196.05 + 33.03)) x 100 = 64.6%

This calculation shows that a significant portion of the reactant atoms end up in the byproduct, hydrogen bromide, indicating a moderate atom economy. To improve this, alternative synthetic routes with higher atom economy should be explored.

Waste minimization is a broader principle that encompasses not only atom economy but also the reduction of solvent waste, byproducts, and energy consumption. wordpress.com The use of catalytic reagents over stoichiometric ones, recycling of solvents and catalysts, and designing reactions that produce non-toxic byproducts are all key strategies for waste minimization. The aforementioned green synthesis of benzonitrile using a recyclable ionic liquid is an excellent example of waste minimization in practice. researchgate.net

By applying these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 2 Aminooxy Methyl Benzonitrile

Reactivity of the Aminooxy Group

The reactivity of 2-((aminooxy)methyl)benzonitrile is centered around its aminooxy group (–ONH₂). This functional group imparts specific chemical properties to the molecule, particularly its nucleophilicity and its ability to undergo condensation reactions with carbonyl compounds.

Nucleophilicity and α-Effect Considerations

The aminooxy group is a potent nucleophile, a characteristic attributed to the α-effect. acs.orgmasterorganicchemistry.com The α-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in this case, oxygen) bearing lone pairs of electrons. acs.orgwikipedia.org This phenomenon results in the aminooxy group being a stronger nucleophile than what would be predicted based on its basicity alone. wikipedia.org The presence of the oxygen atom next to the nucleophilic nitrogen increases the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for reaction. youtube.com This enhanced reactivity is a key feature of aminooxy compounds in general. acs.orgmasterorganicchemistry.comwikipedia.orgyoutube.com

The nucleophilicity of amines is generally correlated with their basicity; however, the α-effect in molecules like hydroxylamine (B1172632) and hydrazine (B178648) leads to significantly greater nucleophilicity than ammonia, despite similar basicity. masterorganicchemistry.comyoutube.com Electron-withdrawing groups can decrease the nucleophilicity of amines. masterorganicchemistry.com

Oxime Ligation (Oximation) with Carbonyl Compounds

A hallmark reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime bond (C=N-O). researchgate.netnih.govwikipedia.org This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting linkage. researchgate.netnih.govnih.govresearchgate.net

Reaction Conditions and Chemoselectivity

Oxime ligation is highly chemoselective, meaning the aminooxy group reacts preferentially with aldehydes or ketones even in the presence of other functional groups commonly found in biological molecules. researchgate.netnih.govresearchgate.net This selectivity is due to the rarity of aldehydes and ketones in many biological systems. researchgate.net The reaction typically proceeds under mild aqueous conditions, often at a slightly acidic pH (around 4-5) to facilitate the dehydration of the hemiaminal intermediate. acs.orgnih.gov However, for many biological applications, performing the reaction at a neutral pH is necessary, which can slow down the reaction rate. acs.orgnih.gov

The reaction is generally faster with aldehydes than with ketones, primarily due to the lower steric hindrance and higher electrophilicity of the aldehyde carbonyl group. nih.govnih.gov Aromatic aldehydes are particularly reactive electrophiles in these ligations. nih.gov

Catalysis in Oxime Formation (e.g., Aniline (B41778), Phenylenediamine)

To accelerate the rate of oxime formation, especially at neutral pH and low reactant concentrations, nucleophilic catalysts are often employed. acs.orgnih.govsioc-journal.cn Aniline and its derivatives are common catalysts for this reaction. nih.govsioc-journal.cnacs.org The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile. rsc.org

Recent studies have identified substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine (B132917), as even more effective catalysts than aniline. acs.orgnih.govnih.govnih.govacs.org These catalysts can significantly increase the reaction rate, in some cases by over 100-fold compared to the uncatalyzed reaction and nearly 20-fold faster than the aniline-catalyzed reaction. acs.orgnih.gov The enhanced catalytic activity of phenylenediamines is partly due to their greater aqueous solubility, allowing them to be used at higher concentrations. acs.org

Table 1: Comparison of Catalysts in Oxime Ligation

| Catalyst | Relative Rate Enhancement (compared to uncatalyzed) | Optimal pH | Key Advantages |

|---|---|---|---|

| None | 1x | ~4-5 | Simple, no catalyst removal needed. |

| Aniline | Up to 20-fold acs.org | 4-7 | Well-established, effective at acidic to neutral pH. acs.orgnih.gov |

| ***p*-Phenylenediamine** | Up to 120-fold acs.orgnih.gov | 4-7 | Superior catalyst at neutral pH, more efficient than aniline. acs.orgnih.gov |

| ***m*-Phenylenediamine** | Significantly faster than aniline, up to 15-fold more product release in hydrazone-oxime exchange acs.org | ~7 | Highly efficient, greater aqueous solubility allows for higher concentrations. acs.org |

Influence of Substituents on Reaction Kinetics

The kinetics of oxime formation are influenced by the electronic and steric nature of substituents on both the carbonyl compound and the aminooxy reagent. Electron-donating groups on para-substituted anilines enhance their catalytic activity at neutral pH. acs.orgnih.gov

For the carbonyl component, aldehydes generally react faster than ketones. nih.govnih.gov Steric hindrance around the carbonyl group can significantly slow down the reaction rate. acs.org For instance, the reaction with sterically hindered aldehydes or ketones may result in significantly lower yields or require more potent catalysts. nih.govacs.org

Stability of Oxime Bonds

Oxime bonds are generally stable under physiological conditions, making them well-suited for creating long-lasting bioconjugates. nih.govaxispharm.comnih.gov Their stability is significantly greater than that of corresponding imines and hydrazones. researchgate.netnih.govnih.gov The increased stability is attributed to the negative inductive effect of the oxygen atom, which reduces the basicity of the imine nitrogen and thus its susceptibility to protonation, the initial step in hydrolysis. nih.gov

The hydrolysis of oximes is catalyzed by acid. nih.gov While stable at neutral and basic pH, the oxime linkage can be reversed under acidic conditions. rsc.orgnih.gov This pH-dependent stability can be a useful feature for controlled release applications. rsc.org The stability of the oxime bond is also influenced by the structure of the original carbonyl compound, with oximes derived from ketones generally being more stable than those from aldehydes. nih.gov

Table 2: Relative Hydrolytic Stability of Imines, Hydrazones, and Oximes

| Linkage | Relative Stability | Key Factors |

|---|---|---|

| Imine | Least Stable | Readily hydrolyzes in aqueous conditions. nih.gov |

| Hydrazone | Moderately Stable | More stable than imines, but less stable than oximes. nih.govnih.gov |

| Oxime | Most Stable | ~1000-fold more stable than simple hydrazones; highly resistant to hydrolysis at neutral pH. nih.gov |

Reactions with Amide Groups

The aminooxy group (R-O-NH₂) is a derivative of hydroxylamine. While direct reactions between aminooxy moieties and the typically unreactive carbonyl of an amide are not widely documented, the reactivity of the parent hydroxylamine with amides provides insight into potential transformations. Kinetic studies on the reaction of hydroxylamine with amides have provided evidence for the formation of a tetrahedral addition intermediate, suggesting that, under appropriate conditions, the aminooxy group could act as a nucleophile. acs.org

The reaction would likely require activation of the amide or harsh reaction conditions due to the poor electrophilicity of the amide carbonyl and the moderate nucleophilicity of the aminooxy nitrogen. If the reaction proceeds, it could lead to the formation of N-hydroxy amide derivatives or other products resulting from the breakdown of the tetrahedral intermediate. The acidic N-H proton of the aminooxy group could also complicate the reaction under basic conditions. Given these considerations, direct reaction with amide groups is expected to be challenging but mechanistically plausible via a tetrahedral addition pathway.

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by a variety of nucleophiles. This electrophilicity is the cornerstone of the nitrile's reactivity.

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily attack the electrophilic carbon of a nitrile. This addition leads to the formation of an intermediate imine anion, which upon acidic workup (hydrolysis), yields a ketone. pressbooks.publibretexts.orglibretexts.org This transformation is a powerful tool for carbon-carbon bond formation.

The general mechanism involves the initial nucleophilic attack of the Grignard reagent on the nitrile carbon, breaking one of the pi-bonds and generating a magnesium salt of an imine anion. Subsequent hydrolysis protonates the nitrogen and replaces it with a carbonyl oxygen to furnish the final ketone product.

A potential complication in the reaction of this compound with Grignard reagents is the presence of the acidic proton on the aminooxy nitrogen (N-H). Grignard reagents are strong bases and may deprotonate the aminooxy group instead of attacking the nitrile. libretexts.org This side reaction would consume the Grignard reagent and could be mitigated by using a protecting group on the aminooxy functionality or by employing an excess of the Grignard reagent.

Table 1: Predicted Products of Grignard Reactions with this compound

| Grignard Reagent (R-MgX) | Predicted Ketone Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-((Aminooxy)methyl)phenyl)ethan-1-one |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(2-((Aminooxy)methyl)phenyl)propan-1-one |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-((Aminooxy)methyl)phenyl)(phenyl)methanone |

Reduction to Primary Amines

The nitrile group can be fully reduced to a primary amine (–CH₂NH₂) using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, converting nitriles to primary amines in high yield. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. jove.com

The mechanism begins with the attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion. This intermediate is still susceptible to reduction, and a second hydride ion attacks the imine carbon, resulting in a dianion. An aqueous or acidic workup then protonates the dianion to yield the primary amine. jove.com Catalytic hydrogenation using H₂ gas and a metal catalyst (such as Ni, Pd, or Pt) is another common method for this reduction.

Table 2: Reagents for the Reduction of this compound

| Reagent | Product |

| 1. LiAlH₄ 2. H₂O | 2-(Aminomethyl)benzyl)hydroxylamine |

| H₂ / Raney Nickel | 2-(Aminomethyl)benzyl)hydroxylamine |

Oxidation Reactions

The nitrile group is generally resistant to oxidation. Direct oxidation of the carbon-nitrogen triple bond is not a common synthetic transformation. However, nitriles can participate in oxidative processes. For instance, in the presence of hydrogen peroxide, benzonitrile (B105546) can form a peroxyimidic acid intermediate, which then acts as an oxidizing agent for other substrates like alkenes. wikipedia.org Following the oxygen transfer, the intermediate tautomerizes to benzamide. wikipedia.org While the nitrile itself is not ultimately oxidized in this cycle, its ability to facilitate oxidation demonstrates its reactivity under these conditions. More commonly, other parts of a molecule are oxidized in preference to the nitrile group. For example, benzylic amines can be oxidized to nitriles under various conditions. acs.org

Participation in Intramolecular Cyclizations

The ortho-disubstituted arrangement of the aminooxy and nitrile functionalities in this compound makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. Such cyclizations are well-documented for analogous 2-substituted benzonitriles. nih.govcuny.educhemicalpapers.com These reactions often proceed via a domino sequence, where an initial intermolecular reaction is followed by an intramolecular cyclization onto the nitrile group or a derivative thereof. For instance, 2-(2-oxo-2-phenylethyl)benzonitriles react with amines in the presence of trimethylaluminum (B3029685) (Me₃Al) to undergo a domino nucleophilic addition and intramolecular cyclization to yield 1-aminoisoquinolines. nih.govcuny.edu

Intramolecular Reactivity and Cyclization Pathways

The synergy between the aminooxymethyl and nitrile groups in this compound can be harnessed to construct complex heterocyclic frameworks. The specific pathway depends on the reaction conditions and the nature of any additional reagents.

One plausible pathway involves the initial transformation of one functional group, which then acts as an internal nucleophile to attack the other. For example, the reduction of the nitrile group to a primary amine, as discussed in section 3.2.2, would generate (2-(aminomethyl)benzyl)hydroxylamine. The newly formed primary amine could then, under appropriate conditions, cyclize onto a modified aminooxy group to form a nitrogen-containing heterocycle.

Alternatively, a direct intramolecular nucleophilic attack of the aminooxy nitrogen onto the electrophilic nitrile carbon could lead to the formation of a six-membered ring. This type of cyclization is known for other ortho-substituted benzonitriles, such as 2-(3-phenylthioureido)benzonitrile, which cyclizes to form a quinazoline (B50416) derivative. chemicalpapers.com This process would likely be promoted by acid catalysis to activate the nitrile group.

A more complex transformation could involve an intramolecular redox cyclization, a strategy used to synthesize cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.govrsc.org This reaction proceeds through an internal redox event, condensation, and subsequent cyclization and aromatization. While the aminooxy group is not a nitro group, the principle of an intramolecular redox-condensation-cyclization cascade could potentially be applied to this compound to access novel heterocyclic systems.

For example, a proposed mechanistic pathway could lead to the formation of isoindolinone or phthalazinone derivatives, which are important structural motifs in medicinal chemistry. nih.govnih.govjocpr.com A reaction starting with the condensation of an amine with the nitrile group, mediated by a Lewis acid like Me₃Al, could initiate a cyclization cascade involving the ortho side chain, leading to complex fused systems analogous to 1-aminoisoquinolines. nih.govcuny.edu The specific outcome would be highly dependent on the precise substrate and reaction conditions employed.

Domino Nucleophilic Addition/Intramolecular Cyclization

A prominent reaction pathway available to this compound is a domino sequence involving nucleophilic addition to the nitrile carbon followed by an intramolecular cyclization. The aminooxy group, with its lone pair of electrons on the nitrogen atom, can act as an intramolecular nucleophile.

In a process analogous to the Me3Al-mediated synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines, the aminooxy group in this compound can be envisioned to attack the electrophilic carbon of the nitrile. nih.govbeilstein-journals.orgbeilstein-archives.orgnih.gov This type of reaction typically requires activation of the nitrile group, for instance, by a Lewis acid. The initial nucleophilic attack would lead to the formation of a cyclic intermediate.

The proposed mechanism, drawing a parallel to the formation of 1-aminoisoquinolines, would proceed as follows:

Activation of the Nitrile: A Lewis acid would coordinate to the nitrogen atom of the benzonitrile, increasing the electrophilicity of the nitrile carbon.

Intramolecular Nucleophilic Attack: The nitrogen atom of the aminooxy group would then attack the activated nitrile carbon in an intramolecular fashion.

Cyclization: This attack would result in the formation of a five or six-membered ring, depending on which nitrogen of the aminooxy group participates and the subsequent rearrangement.

While direct experimental studies on this compound are not extensively documented in the public domain, the substrate scope of similar reactions suggests a high potential for such transformations. beilstein-journals.orgbeilstein-archives.org For instance, the synthesis of various substituted 1-aminoisoquinolines demonstrates the versatility of this domino approach with different amines and substituted benzonitriles.

Table 1: Examples of Substituted 1-Aminoisoquinolines Synthesized via Domino Nucleophilic Addition/Intramolecular Cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with Various Amines

| Entry | 2-(2-oxo-2-phenylethyl)benzonitrile Substituent | Amine | Product | Yield (%) |

| 1 | H | Aniline | 1-(Phenylamino)isoquinoline | 85 |

| 2 | 4-Br | 4-Methoxyaniline | 1-((4-Methoxyphenyl)amino)-6-bromoisoquinoline | 82 |

| 3 | 4-Cl | 1-Methylpiperazine | 1-(4-Methylpiperazin-1-yl)-6-chloroisoquinoline | 81 |

| 4 | 4-Me | Benzylamine | 1-(Benzylamino)-6-methylisoquinoline | 78 |

This table is illustrative of the general reaction and its scope, based on analogous reactions reported in the literature.

Radical Cyclization Mechanisms

Radical cyclization reactions offer a powerful method for the construction of cyclic molecules and are characterized by their high efficiency and selectivity. wikipedia.org These reactions typically proceed through three main steps: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org

For this compound, a plausible radical cyclization pathway could be initiated by the formation of a radical at the benzylic methylene (B1212753) position. This could be achieved through various standard radical initiation methods, such as the use of a radical initiator like AIBN or through photochemical means.

Once the benzylic radical is formed, it could undergo an intramolecular cyclization by attacking the nitrile group. The attack of a radical on a multiple bond, such as a nitrile, is a key step in many radical cyclization processes. wikipedia.org The regioselectivity of this cyclization would be governed by Baldwin's rules, with the formation of a five-membered ring (exo-dig cyclization) generally being favored over a six-membered ring (endo-dig cyclization).

A proposed mechanism for the radical cyclization of this compound is as follows:

Radical Initiation: Abstraction of a hydrogen atom from the benzylic methylene group to form a stabilized benzylic radical.

Intramolecular Cyclization: The benzylic radical attacks the carbon atom of the nitrile group in an exo-dig fashion to form a five-membered cyclic iminyl radical.

Radical Quenching: The resulting iminyl radical can then be trapped by a hydrogen atom donor or undergo further reactions to yield the final product.

This type of radical cyclization has been successfully employed in the synthesis of various heterocyclic compounds. For example, the K2S2O8-mediated radical cyclization of 2-alkynylthioanisoles proceeds via the addition of a generated radical to a triple bond, followed by an intramolecular cyclization. nih.gov Although the specific substrate and radical generated are different, the underlying principles of intramolecular radical attack on an unsaturated system are directly applicable to the potential reactivity of this compound.

Excited State Intramolecular Charge Transfer (ICT) Dynamics in Benzonitrile Systems

Benzonitrile and its derivatives are well-known to exhibit interesting photophysical properties, most notably intramolecular charge transfer (ICT) in their excited states. nih.govacs.orgrsc.orgresearchgate.net The phenomenon of dual fluorescence in donor-acceptor systems like 4-(N,N-dimethylamino)benzonitrile (DMABN) has been a subject of intense research. nih.govacs.orgrsc.orgresearchgate.net In these systems, the benzonitrile moiety acts as an electron acceptor, while a donor group attached to the phenyl ring facilitates charge separation upon photoexcitation.

In the case of this compound, the aminooxy group can potentially act as an electron donor. Upon absorption of light, the molecule would be promoted to an electronically excited state. In this excited state, it is plausible that an electron could be transferred from the aminooxy group to the benzonitrile moiety, resulting in a charge-separated or ICT state.

The dynamics of this ICT process are often influenced by the solvent polarity and the conformational flexibility of the molecule. nih.govrsc.org In polar solvents, the charge-separated state is stabilized, often leading to a red-shifted fluorescence emission compared to nonpolar solvents. nih.gov The formation of the ICT state can also be coupled with molecular motions, such as the twisting of the donor group relative to the acceptor ring, leading to a "twisted intramolecular charge-transfer" (TICT) state. nih.gov

Theoretical studies on DMABN have highlighted the role of different excited states, including locally excited (LE) states and charge-transfer (CT) states, as well as the involvement of πσ* states in the ICT mechanism. nih.govacs.orgrsc.orgresearchgate.net The investigation of this compound's photophysics could reveal similar complexities, with the potential for dual fluorescence and solvent-dependent emission properties.

Table 2: Comparison of Excited State Properties for Benzonitrile Systems

| Compound | Donor Group | Acceptor Group | Key Excited State Phenomenon | Solvent Dependence |

| 4-(N,N-Dimethylamino)benzonitrile (DMABN) | -N(CH₃)₂ | -CN | Twisted Intramolecular Charge Transfer (TICT) | Strong |

| This compound | -O-NH₂ | -CN | Hypothesized Intramolecular Charge Transfer (ICT) | Expected |

This table provides a comparative framework based on the well-studied DMABN system to hypothesize the behavior of this compound.

Reaction Kinetics and Thermodynamic Analyses

A comprehensive understanding of the chemical reactivity of this compound necessitates an analysis of its reaction kinetics and thermodynamics. Such studies provide quantitative insights into reaction rates, the influence of reaction conditions, and the energetic feasibility of different reaction pathways.

Rate Law Determination

The rate law for a chemical reaction provides a mathematical expression that relates the reaction rate to the concentrations of the reactants. For the reactions involving this compound, such as the domino nucleophilic addition/cyclization, the rate law would need to be determined experimentally.

This is typically achieved by systematically varying the concentration of each reactant, including any catalysts, and observing the effect on the initial reaction rate. For example, in the proposed Lewis acid-catalyzed cyclization, the rate law might take the form:

Rate = k [this compound]^a [Lewis Acid]^b

where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to this compound and the Lewis acid, respectively. The determination of these orders would provide valuable information about the reaction mechanism, specifically the number of molecules of each reactant involved in the rate-determining step.

Kinetic studies on analogous reactions, such as the Menshutkin reaction between 2-amino-1-methylbenzimidazole (B158349) and iodomethane, have utilized techniques like conductivity measurements to determine second-order rate constants. researchgate.net Similar methodologies could be applied to investigate the reactions of this compound.

Activation Energy and Solvent Effects

The rate of a chemical reaction is highly dependent on temperature, a relationship that is quantified by the activation energy (Ea). The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation.

For the reactions of this compound, the activation energy would be a critical parameter for understanding the feasibility and temperature sensitivity of the process. A lower activation energy would imply a faster reaction rate at a given temperature.

Solvent effects can also play a crucial role in the kinetics and thermodynamics of a reaction. researchgate.net The polarity of the solvent can influence the stability of the reactants, transition states, and products. For reactions involving charge separation in the transition state, such as the proposed ICT process or the nucleophilic addition to the nitrile, polar solvents would be expected to lower the activation energy and accelerate the reaction rate. nih.govrsc.org

For instance, studies on the excited-state dynamics of DMABN have shown a marked dependence of the ICT process on solvent polarity, with polar solvents like acetonitrile (B52724) promoting the formation of the charge-transfer state. nih.govrsc.org Similarly, the choice of solvent would likely have a significant impact on the rate and outcome of the domino nucleophilic addition/cyclization of this compound.

Table 3: Factors Influencing Reaction Kinetics

| Factor | Description | Expected Impact on Reactions of this compound |

| Temperature | Affects the kinetic energy of molecules. | An increase in temperature would increase the reaction rate, as described by the Arrhenius equation. |

| Concentration | The amount of reacting species per unit volume. | Higher concentrations of reactants would lead to a faster reaction rate, as defined by the rate law. |

| Catalyst | A substance that increases the reaction rate without being consumed. | A Lewis acid catalyst is expected to accelerate the nucleophilic addition/cyclization reaction. |

| Solvent Polarity | The dielectric constant and dipole moment of the solvent. | Polar solvents are expected to stabilize charged intermediates and transition states, thus increasing the rate of polar reactions. |

Applications of 2 Aminooxy Methyl Benzonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-((Aminooxy)methyl)benzonitrile is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both an aminooxy group and a benzonitrile (B105546) moiety, allows for a diverse range of chemical transformations. The aminooxy group is a potent nucleophile that readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable oxime ethers. This specific and high-yield reaction, known as oxime ligation, is a cornerstone of bioconjugation chemistry.

The benzonitrile group, on the other hand, can participate in various aromatic substitution reactions and can be transformed into other functional groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. This dual reactivity makes this compound a versatile intermediate for the construction of complex molecules, including those with pharmaceutical or biological significance.

Bioconjugation and Biomolecular Modification Strategies

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. thermofisher.com This technique is instrumental in creating novel probes, therapeutics, and diagnostics. The unique reactivity of the aminooxy group in this compound makes it a prime reagent for such applications.

Peptide and Protein Functionalization via Oxime Ligation

Oxime ligation is a highly efficient and chemoselective method for modifying peptides and proteins. univie.ac.atresearchgate.netnih.gov The reaction proceeds under mild, aqueous conditions, which are crucial for maintaining the delicate three-dimensional structure and biological activity of these macromolecules. researchgate.net By introducing a ketone or aldehyde group onto a peptide or protein, it can be selectively reacted with this compound. This results in the formation of a stable oxime bond, effectively tethering the benzonitrile moiety to the biomolecule. univie.ac.atnih.gov

This strategy has been widely employed for various purposes, including:

Site-specific labeling: Attaching fluorescent dyes or other reporter molecules to a specific site on a protein for imaging and tracking studies.

Drug delivery: Conjugating cytotoxic drugs to antibodies to create antibody-drug conjugates (ADCs) that specifically target cancer cells.

Protein immobilization: Attaching proteins to solid supports for applications in proteomics and diagnostics.

The stability of the resulting oxime linkage under physiological conditions is a key advantage of this method. researchgate.net

Synthesis of Glycoconjugates and Neo-glycopeptides

Glycoconjugates, which consist of carbohydrates linked to other molecules like proteins or lipids, play vital roles in numerous biological processes. The synthesis of well-defined glycoconjugates is essential for studying their functions and for developing new therapeutic agents. nih.gov

This compound provides a powerful tool for the synthesis of glycoconjugates and neo-glycopeptides. nih.gov By introducing a carbonyl group onto a sugar molecule, it can be readily conjugated to a peptide or protein that has been functionalized with the aminooxy group of this compound. This approach allows for the creation of synthetic glycoproteins with tailored carbohydrate structures, which are valuable for investigating the effects of glycosylation on protein function and for the development of carbohydrate-based vaccines. nih.gov

Oligonucleotide and Nucleic Acid Conjugation

The covalent attachment of molecules to oligonucleotides and nucleic acids is crucial for developing new therapeutic and diagnostic tools. nih.govcreative-biogene.comresearchgate.netinsights.bio These conjugates can have improved properties, such as enhanced cellular uptake, increased stability, and the ability to target specific cells or tissues. nih.govresearchgate.net

This compound can be utilized in the synthesis of oligonucleotide conjugates. An aldehyde or ketone group can be introduced into an oligonucleotide at a specific position, either at the 5' or 3' terminus or internally. This modified oligonucleotide can then be reacted with this compound to form a stable oxime linkage. This strategy enables the attachment of various functionalities, including fluorescent labels, peptides, and drugs, to nucleic acids.

| Application | Biomolecule | Linkage |

| Site-specific Labeling | Protein | Oxime |

| Drug Delivery | Antibody | Oxime |

| Glycoconjugate Synthesis | Carbohydrate, Peptide | Oxime |

| Oligonucleotide Modification | Nucleic Acid | Oxime |

Construction of Complex Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in nature and form the core structure of many pharmaceuticals. The unique reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles from Oximes

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. While the aminooxy group (R-O-NH₂) present in this compound is chemically suited for reactions with carbonyls and their derivatives, specific examples of its use in cyclization reactions with oximes to form heterocycles are not detailed in surveyed literature.

Theoretically, the aminooxy functionality could react with an oxime under certain conditions, potentially leading to displacement or addition-cyclization pathways. However, detailed research findings, including reaction conditions, substrate scope, and yields for the use of this compound in this specific context, are not available. Therefore, no data table of research findings can be provided.

Preparation of Isoquinolines and Other Fused Systems

Isoquinolines and related fused heterocyclic systems are important structural motifs in many natural products and pharmaceutical agents. Their synthesis often involves multi-step sequences or cyclization reactions of appropriately functionalized precursors.

A thorough search did not yield specific methods or research studies where this compound serves as a key starting material or reagent for the direct preparation of isoquinolines or other fused heterocyclic systems. The unique combination of a benzonitrile and a benzylic aminooxy group does not correspond to the typical building blocks used in well-established isoquinoline (B145761) syntheses (e.g., Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions). Consequently, no detailed research findings or data can be presented.

Development of Polymeric Materials and Hydrogels

The development of novel polymers and hydrogels often relies on monomers with versatile functional groups capable of undergoing polymerization or cross-linking. The aminooxy group in this compound can, in principle, participate in the formation of oxime ethers through reaction with aldehyde or ketone functionalities. This "oxime ligation" is a known bioorthogonal reaction used in bioconjugation and material science.

Table 1: Potential Polymerization/Cross-linking Reactions

As no specific research data is available for this compound, the following table illustrates the hypothetical reaction principle.

| Reactant A | Reactant B | Potential Linkage | Resulting Material |

| This compound | Polymer with pendant aldehyde groups | Oxime Ether | Cross-linked Hydrogel/Polymer |

| This compound | Polymer with pendant ketone groups | Oxime Ether | Cross-linked Hydrogel/Polymer |

Note: This table is illustrative of the chemical principle and not based on documented experimental results for this specific compound.

Chemical Library Generation and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening and drug discovery. Building blocks used in DOS are typically designed to undergo various reaction pathways to generate a wide range of molecular scaffolds.

The structure of this compound, featuring a reactive aminooxy handle and a modifiable nitrile group on an aromatic ring, makes it a theoretically plausible candidate for DOS. The aminooxy group could be reacted with a library of aldehydes and ketones, while the nitrile could be hydrolyzed, reduced, or used in cycloadditions. Despite this potential, a review of the literature did not identify any studies that explicitly report the use of this compound as a foundational building block in a diversity-oriented synthesis campaign or for the generation of a chemical library.

Spectroscopic and Analytical Characterization of 2 Aminooxy Methyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of 2-((Aminooxy)methyl)benzonitrile can be confirmed.

In the ¹H NMR spectrum of this compound, specific resonances corresponding to the aromatic, methylene (B1212753) (CH₂), and amino (NH₂) protons are expected. The aromatic protons typically appear in the downfield region, between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current. Their splitting patterns are complex due to spin-spin coupling between adjacent, non-equivalent protons. The methylene protons adjacent to the oxygen atom are expected to resonate as a singlet at approximately δ 5.0 ppm. The chemical shift of the amino protons is often variable and may appear as a broad singlet, the position of which can be influenced by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH₂- | ~5.0 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: This table is predictive and based on typical chemical shift values for similar functional groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the nitrile carbon, the aromatic carbons, and the methylene carbon. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons will produce a set of signals between δ 120 and 140 ppm. The methylene carbon (-CH₂-), being attached to an electronegative oxygen atom, is expected to be found further downfield, typically in the δ 70-80 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C≡N | 115 - 120 |

| Aromatic-C | 120 - 140 |

| -CH₂- | 70 - 80 |

Note: This table is predictive and based on typical chemical shift values for similar functional groups.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the nitrile carbon and the aromatic carbon to which the aminoxymethyl substituent is attached. Correlations would be expected from the methylene protons to the adjacent aromatic ring carbons.

These 2D NMR methods, when used in combination, allow for a complete and confident assignment of the entire molecular structure.

Fluorine-19 NMR is a specialized technique applicable only to compounds containing fluorine. For fluorinated analogues of this compound, where a fluorine atom is incorporated into the benzonitrile (B105546) ring, ¹⁹F NMR would be an exceptionally sensitive probe. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. This sensitivity can be exploited in binding studies; for instance, if a fluorinated analogue of this compound were to interact with a biological target, changes in the ¹⁹F chemical shift could be observed, providing insights into binding events and molecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural features of this compound. The nominal molecular weight of the compound (C₈H₈N₂O) is 148.16 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of this compound would be expected at an m/z of 148. This molecular ion can then undergo characteristic fragmentation, providing structural clues.

One of the most probable fragmentation pathways involves the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the loss of an aminooxy radical (•ONH₂) and the formation of a stable 2-cyanobenzyl cation. Another potential fragmentation involves the loss of HCN, a characteristic fragmentation for benzonitriles.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 148 | [C₈H₈N₂O]⁺˙ | - | Molecular Ion |

| 116 | [C₈H₆N]⁺ | •ONH₂ | Cleavage of the benzylic C-O bond |

| 102 | [C₇H₄N]⁺ | •CH₂ONH₂ | Cleavage of the Ar-CH₂ bond |

| 90 | [C₆H₄N]⁺ | C₂H₂ | Loss of acetylene (B1199291) from [C₈H₆N]⁺ |

| 77 | [C₆H₅]⁺ | •CN | Loss of a cyanide radical from the benzyl (B1604629) cation |

Note: This table outlines plausible fragmentation pathways based on the chemical structure and general fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₈H₈N₂O, the theoretical exact mass can be calculated. chemscene.com The calculated monoisotopic mass is 148.0637 g/mol .

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a measured m/z value extremely close to 149.0710. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas.

The fragmentation pattern of this compound under mass spectrometric analysis can be predicted based on the fragmentation of similar aromatic compounds. libretexts.org Aromatic molecules often exhibit a strong molecular ion peak due to the stability of the ring system. libretexts.org Common fragmentation pathways for related structures involve the loss of small, stable neutral molecules or radicals. whitman.edumiamioh.edu For this compound, logical losses would include the cleavage of the benzylic C-O bond or fragmentation of the aminooxy group. The loss of the aminooxy group (-ONH₂) would result in a significant fragment. Further fragmentation of the benzonitrile ring itself, such as the loss of HCN or HNC, has been observed in studies of benzonitrile. nih.gov

Table 1: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Mass Loss | Description |

|---|---|---|

| [C₈H₇N]⁺ | -ONH₂ | Loss of the aminooxy group |

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Absorption Analysis of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for qualitative analysis. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its nitrile, aminooxy, and substituted benzene components.

The key functional group absorptions are predicted as follows:

N-H Stretching: The aminooxy group (-ONH₂) should exhibit N-H stretching vibrations, typically appearing as one or two bands in the region of 3550-3060 cm⁻¹. uc.edu

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz

C≡N Stretching: The nitrile group (C≡N) has a very characteristic and strong absorption band in the region of 2260-2240 cm⁻¹. uc.edu The position of this band can be influenced by substituents on the aromatic ring. researchgate.net

Aromatic C=C Stretching: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1475 cm⁻¹ region. uc.edu

N-H Bending: The bending vibration of the N-H bond in the amino group is expected around 1640-1550 cm⁻¹. researchgate.net

C-O Stretching: The C-O single bond stretch is anticipated to be in the 1300-1000 cm⁻¹ range, appearing as a strong band. uc.edu

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene ring will appear in the 900-690 cm⁻¹ region, and their exact position can help determine the substitution pattern. uc.edu

Table 2: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3550 - 3060 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1475 | Medium-Weak |

| Amino (-NH₂) | N-H Bend | 1640 - 1550 | Medium-Strong |

| Ether (-CH₂-O-) | C-O Stretch | 1300 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the C≡N stretch is expected to be a particularly strong and sharp signal in the Raman spectrum. researchgate.net Aromatic ring vibrations also tend to produce prominent Raman bands.

While a specific Raman spectrum for this compound is not widely published, data from similar benzonitrile derivatives suggest key features. researchgate.netnih.govijtsrd.com The symmetric vibrations and vibrations of non-polar bonds, like the C≡N bond, often yield stronger Raman signals compared to their IR absorptions. The vibrations of the benzene ring, particularly the ring breathing mode, would also be clearly visible.

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Strong |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Characterization of Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzonitrile chromophore. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. For benzonitrile itself, these transitions are well-characterized. sphinxsai.com The presence of the aminooxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzonitrile.

The anticipated electronic transitions include:

π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are expected to appear in the UV region. analis.com.my

n → π Transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen of the nitrile or the oxygen of the aminooxy group) to a π* antibonding orbital. analis.com.my These transitions may be observed as shoulders on the more intense π → π* bands.

Studies on similar substituted benzonitriles confirm that the electronic spectra show absorption peaks in the 210-400 nm range. analis.com.my

Study of Intramolecular Charge Transfer Phenomena

Molecules containing both an electron-donating group and an electron-withdrawing group attached to a π-conjugated system can exhibit intramolecular charge transfer (ICT). nih.gov In this compound, the aminooxy group can act as an electron donor, while the nitrile group is a well-known electron acceptor. The benzene ring serves as the π-bridge connecting them.

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is likely localized on the electron-donating aminooxy and phenyl part, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the electron-withdrawing nitrile group. This charge transfer results in an excited state with a much larger dipole moment than the ground state.

The phenomenon of ICT is often studied through solvatochromism, where the absorption or fluorescence spectrum of the compound shifts significantly with solvent polarity. In polar solvents, the highly polar ICT state is stabilized, leading to a red shift in the fluorescence emission. The study of such phenomena in related amino-substituted benzonitriles has been extensive, providing a strong basis for predicting similar behavior in this compound. mpg.de

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.comnih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

While specific X-ray crystallographic data for this compound is not available in the reviewed literature, the technique would be invaluable for its solid-state characterization. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model. For example, studies on other benzimidazole-based thiourea (B124793) derivatives have successfully used this technique to confirm molecular structures, revealing intricate details of their conformation and hydrogen bonding networks. nih.gov Similarly, analysis of various benzonitrile derivatives by co-crystallization has demonstrated how non-covalent interactions dictate their packing in the solid state. Should a crystal structure for this compound be determined, it would provide unequivocal proof of its constitution and stereochemistry.

Chromatographic and Hyphenated Techniques

Chromatographic methods are indispensable for separating components of a mixture, monitoring reaction progress, and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. rochester.eduthieme.de

A typical procedure involves spotting the reaction mixture onto a TLC plate, which is a solid support like glass or aluminum coated with an adsorbent such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates based on their affinity for the stationary and mobile phases, resulting in separation. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can track the reaction's progression toward completion. youtube.com The spots can be visualized under UV light, as the benzene ring is UV-active, or by using a chemical stain.

Table 1: Representative TLC Method for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The exact ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). |

| Sample Application | A capillary tube is used to spot a dilute solution of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot). libretexts.org |

| Visualization | 1. UV lamp (at 254 nm) to visualize aromatic compounds. 2. Staining with an agent like ninhydrin (B49086) or potassium permanganate (B83412) to visualize compounds without a strong UV chromophore. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and quantifying impurities. nih.govnih.gov For non-volatile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a non-polar stationary phase, propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A study on various aromatic nitriles demonstrated the successful use of HPLC for their separation and determination. nih.gov

Table 2: Typical HPLC Conditions for Purity Assessment

| Parameter | Description |

| System | Waters Alliance HPLC System or equivalent. waters.com |

| Column | Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) or a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm). sigmaaldrich.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). sigmaaldrich.com |

| Flow Rate | Typically 0.5-1.0 mL/min. |

| Column Temperature | Ambient or controlled (e.g., 35 °C) to ensure reproducible retention times. sigmaaldrich.com |

| Detector | UV-Vis detector set at a wavelength where the benzonitrile chromophore has maximum absorbance (e.g., 254 nm). sigmaaldrich.com |

| Injection Volume | 1-10 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comnih.gov It is primarily used for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC-MS can be used to identify volatile impurities or derivatives.

In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for the confident identification of the components. The technique is widely applied in the analysis of various benzene derivatives and other volatile organic compounds. mdpi.comoup.com

Table 3: General GC-MS Analytical Parameters

| Parameter | Description |

| GC System | Agilent 6890N or equivalent. researchgate.net |

| Column | A capillary column with a non-polar or mid-polar stationary phase, such as 5% phenyl poly(methylsiloxane) (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Oven Program | A temperature gradient is programmed to elute compounds with a wide range of boiling points. For example, starting at 60°C and ramping up to 250-300°C. |

| Injector Temperature | Typically set 20-50°C higher than the final oven temperature to ensure rapid volatilization of the sample. |

| MS Detector | Mass selective detector operating in electron ionization (EI) mode. |

| Mass Range | Scanning a mass range of m/z 40-350 amu. |

Elemental Analysis

For this compound, the molecular formula is C₈H₈N₂O. The theoretical elemental composition can be calculated from its molecular weight and the atomic weights of its constituent elements. chemaxon.comresearchgate.net

Table 4: Elemental Composition of this compound (C₈H₈N₂O)